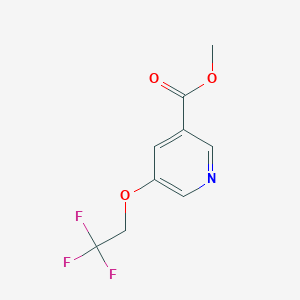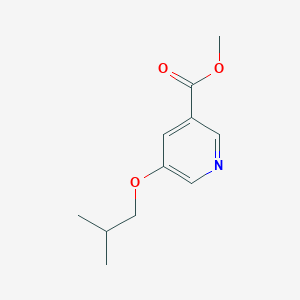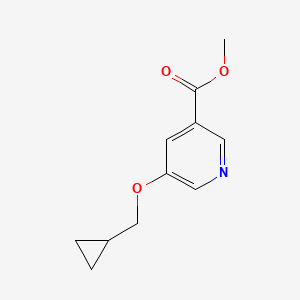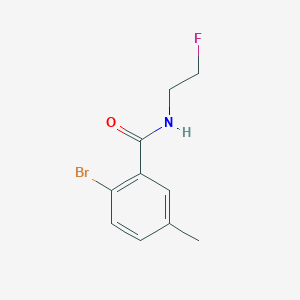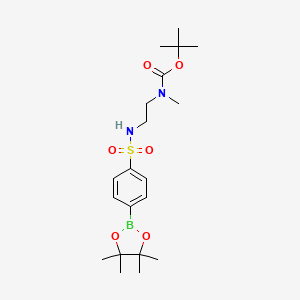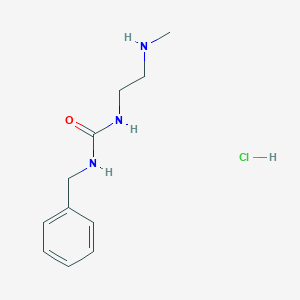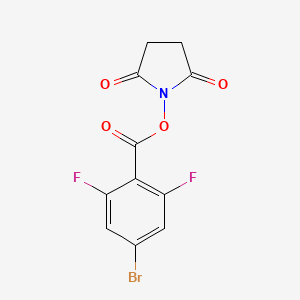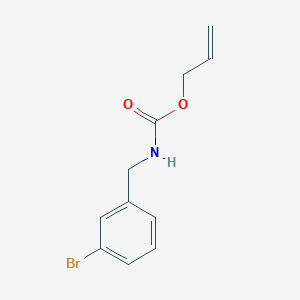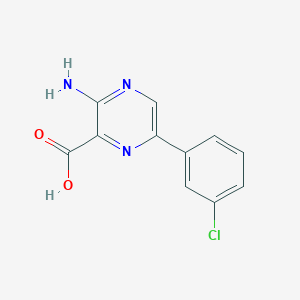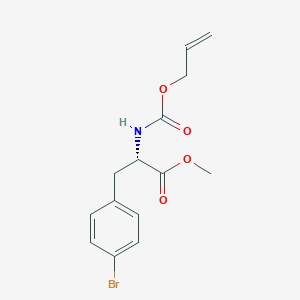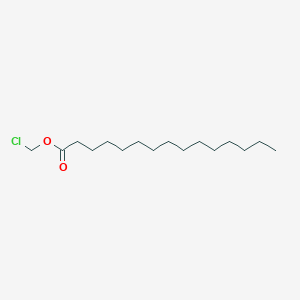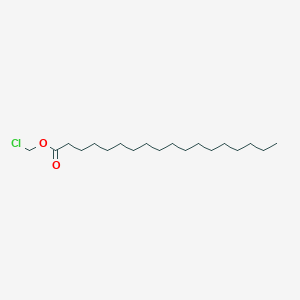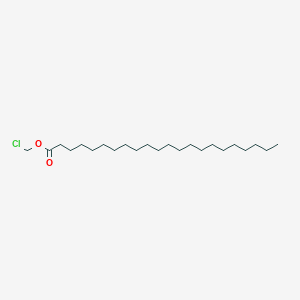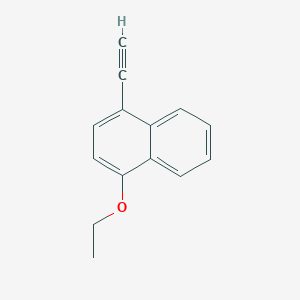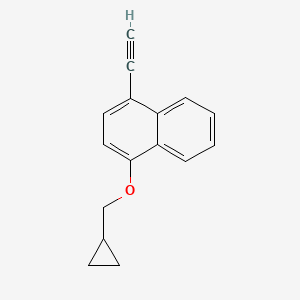
1-(Cyclopropylmethoxy)-4-ethynylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethoxy)-4-ethynylnaphthalene is an organic compound characterized by a naphthalene ring substituted with a cyclopropylmethoxy group at the first position and an ethynyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethoxy)-4-ethynylnaphthalene typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.
Attachment to the Naphthalene Ring: The cyclopropylmethoxy halide is then reacted with a naphthalene derivative under conditions that facilitate nucleophilic substitution, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the naphthalene derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions: 1-(Cyclopropylmethoxy)-4-ethynylnaphthalene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The naphthalene ring can be reduced to a dihydronaphthalene derivative using hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of a naphthaldehyde derivative.
Reduction: Formation of a dihydronaphthalene derivative.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
1-(Cyclopropylmethoxy)-4-ethynylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 1-(Cyclopropylmethoxy)-4-ethynylnaphthalene exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, altering their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
- 1-(Cyclopropylmethoxy)-4-methylnaphthalene
- 1-(Cyclopropylmethoxy)-4-bromonaphthalene
- 1-(Cyclopropylmethoxy)-4-aminonaphthalene
Uniqueness: 1-(Cyclopropylmethoxy)-4-ethynylnaphthalene is unique due to the presence of both a cyclopropylmethoxy group and an ethynyl group on the naphthalene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1-(cyclopropylmethoxy)-4-ethynylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-2-13-9-10-16(17-11-12-7-8-12)15-6-4-3-5-14(13)15/h1,3-6,9-10,12H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSHSLCUWRRWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C2=CC=CC=C12)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
